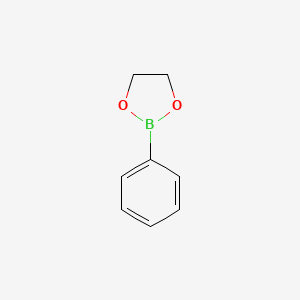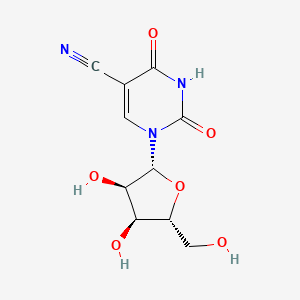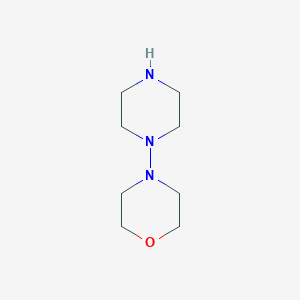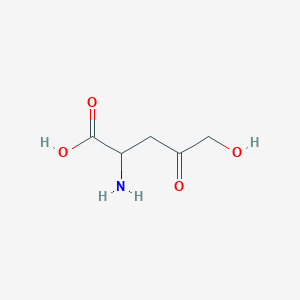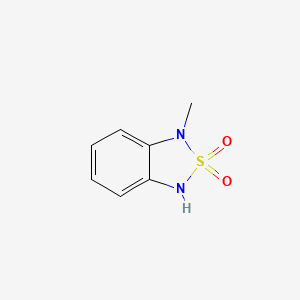
2-Phenyltridecane
Übersicht
Beschreibung
2-Phenyltridecane is a natural product found in Acca sellowiana . It is a member of benzenes .
Molecular Structure Analysis
The molecular formula of 2-Phenyltridecane is C19H32 . The molecular weight is 260.46 g/mol .Physical And Chemical Properties Analysis
The boiling point of 2-Phenyltridecane is 105-109 °C (at a pressure of 0.3 Torr) and its density is predicted to be 0.855±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzimidazoles in High-Temperature Water
Research conducted by Dudd et al. (2003) explores the synthesis of benzimidazoles in high-temperature water, focusing on the synthesis of 2-phenylbenzimidazole from 1,2-phenylenediamine and benzoic acid. This study systematically examined reaction parameters like temperature and reaction time, optimizing the yield to about 90% (Dudd et al., 2003).
PhenX Toolkit for Genome-Wide Association Studies
The PhenX Toolkit, a project by RTI International and the National Human Genome Research Institute, aims to identify high-priority measures for various research domains. This toolkit facilitates replication and validation across multiple studies by standardizing measurements, and includes measures relevant to genetics and exposure studies (Hamilton et al., 2011).
Chemical Genetics in Drug Discovery
Cai, Drewe, and Kasibhatla (2006) discuss the use of chemical genetics for drug discovery, including apoptosis inducers. This includes the identification of small molecules with apoptosis-inducing activities, such as N-phenyl nicotinamides and other compounds, and their potential application in cancer treatment (Cai et al., 2006).
Biosynthesis of 2-Phenylethanol
The work of Zhang et al. (2014) on the de-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 presents a novel approach to producing this compound using monosaccharides as a carbon source. This research suggests an alternative, sustainable method for producing 2-phenylethanol (Zhang et al., 2014).
Photocatalytic Degradation of 2-Phenylethanol
Natarajan et al. (2013) investigated the photocatalytic treatment of leather industry wastewater, identifying and degrading organic compounds including 2-phenylethanol. This study provides insights into environmental applications, specifically in wastewater treatment (Natarajan et al., 2013).
Biotechnological Production of 2-Phenylethanol
Hua and Xu (2011) reviewed the biotechnological production of 2-phenylethanol, highlighting methods to increase production and in situ product removal techniques. This report emphasizes the potential for microbial processes in the production of natural flavors and fragrances (Hua & Xu, 2011).
Eigenschaften
IUPAC Name |
tridecan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-4-5-6-7-8-9-10-12-15-18(2)19-16-13-11-14-17-19/h11,13-14,16-18H,3-10,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPVFLEDIQLLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863412 | |
| Record name | (Tridecan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyltridecane | |
CAS RN |
4534-53-6 | |
| Record name | Benzene, (1-methyldodecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Tridecan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




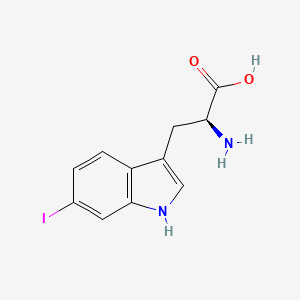

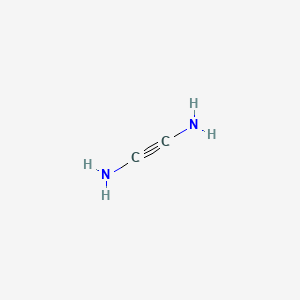
![4-({[(4-Tert-butylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B3052713.png)
